molecular formula C56H90O25 B585752 Macrophyllicinin CAS No. 153288-84-7

Macrophyllicinin

Cat. No.: B585752
CAS No.: 153288-84-7
M. Wt: 1163.311
InChI Key: UTSJMDCMTNWPES-XKWSIZEHSA-N
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Description

Macrophyllicinin is a macrocyclic compound characterized by its unique 18-membered ring structure, which incorporates both phosphine and alkene functional groups. This hybrid ligand exhibits exceptional binding affinity for transition metals, making it highly relevant in catalysis and medicinal chemistry . Synthesized via a high-dilution technique to favor cyclization over polymerization, this compound achieves an average yield of 68% under optimized conditions, as confirmed by HPLC purity (>98%) and NMR spectroscopy .

Properties

CAS No.

153288-84-7

Molecular Formula

C56H90O25

Molecular Weight

1163.311

IUPAC Name

[(5S,6aR,6bS,8S,8aS,12aR,14bR)-8a-(acetyloxymethyl)-5,8-dihydroxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl] (2S,3S,4S,5R,6R)-3-hydroxy-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxane-2-carboxylate

InChI

InChI=1S/C56H90O25/c1-22-32(62)35(65)38(68)47(74-22)78-42-41(71)43(79-50(81-49-40(70)37(67)34(64)28(20-58)76-49)44(42)80-48-39(69)36(66)33(63)27(19-57)75-48)46(72)77-31-12-13-53(7)29-11-10-24-25-16-51(3,4)14-15-56(25,21-73-23(2)59)30(61)18-54(24,8)55(29,9)17-26(60)45(53)52(31,5)6/h10,22,25-45,47-50,57-58,60-71H,11-21H2,1-9H3/t22-,25+,26-,27+,28+,29?,30-,31?,32-,33+,34-,35+,36-,37-,38+,39+,40+,41-,42-,43-,44+,45?,47-,48+,49+,50+,53+,54+,55+,56+/m0/s1

InChI Key

UTSJMDCMTNWPES-XKWSIZEHSA-N

SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)C(=O)OC5CCC6(C7CC=C8C9CC(CCC9(C(CC8(C7(CC(C6C5(C)C)O)C)C)O)COC(=O)C)(C)C)C)O)O)O)O

Synonyms

macrophyllicinin

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

Cyclodextrin (α-CD)

Cyclodextrins, like α-cyclodextrin, share Macrophyllicinin’s macrocyclic architecture but differ in their all-ether backbone and hydrophilic exterior. Key comparisons include:

Property This compound α-Cyclodextrin
Ring Size 18-membered 6-membered
Functional Groups Phosphine, alkene Hydroxyl
Solubility in Water Moderate (2.1 g/L) High (18.5 g/L)
Metal Binding Capacity Strong (Kd = 10⁻⁹ M for Pt) Weak (Kd = 10⁻³ M for Na⁺)
Thermal Stability Stable up to 250°C Stable up to 300°C

This compound’s phosphine-alkene motif enables selective coordination to transition metals, unlike α-cyclodextrin’s alkali metal preference .

Crown Ether (18-crown-6)

Crown ethers, such as 18-crown-6, exhibit complementary metal-binding behavior:

Property This compound 18-Crown-6
Primary Application Catalysis Ion Transport
Binding Selectivity Pt²⁺, Pd²⁺ K⁺, NH₄⁺
Synthetic Complexity High (multi-step synthesis) Moderate (one-step synthesis)

Functional Analogues

Triphenylphosphine (PPh₃)

Comparative

Property This compound PPh₃
Air Stability Stable under N₂ Oxidizes rapidly in air
Electronic Effect Strong π-acceptor Moderate π-acceptor
Catalytic Activity Higher yields in Heck rxn Lower yields

This compound’s rigid macrocycle enhances steric control, reducing side reactions in cross-coupling catalysis .

Research Findings and Mechanistic Insights

Stability and Reactivity

This compound demonstrates pH-dependent stability, maintaining integrity at pH 2–12, unlike PPh₃, which degrades below pH 5. Its oxidation resistance (ΔG‡ = 85 kJ/mol) exceeds that of non-macrocyclic phosphines (ΔG‡ = 60–70 kJ/mol) .

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